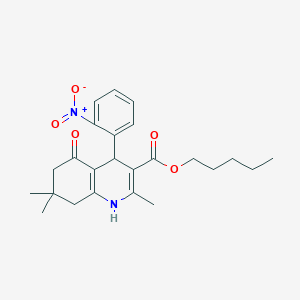
N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide: is an organic compound with the molecular formula C21H16N2O5 and a molecular weight of 376.36214 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide typically involves the reaction of 2-benzoyl-4-nitroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed:
Reduction: N-{2-benzoyl-4-aminophenyl}-4-methoxybenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-benzoyl-4-nitroaniline and 4-methoxybenzoic acid.
Applications De Recherche Scientifique
N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide has several applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding .
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry:
Mécanisme D'action
The mechanism of action of N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and nitrophenyl groups may facilitate binding to active sites, while the methoxybenzamide moiety can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- N-{2-benzoyl-4-nitrophenyl}-4-methylbenzamide
- N-{2-benzoyl-4-nitrophenyl}-4-ethoxybenzamide
- N-{2-benzoyl-4-nitrophenyl}-4-chlorobenzamide
Comparison: N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide is unique due to its methoxy group, which can influence its solubility, reactivity, and overall chemical behavior. Compared to its analogs with different substituents (e.g., methyl, ethoxy, chloro), the methoxy derivative may exhibit distinct physical and chemical properties, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C21H16N2O5 |
|---|---|
Poids moléculaire |
376.4g/mol |
Nom IUPAC |
N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C21H16N2O5/c1-28-17-10-7-15(8-11-17)21(25)22-19-12-9-16(23(26)27)13-18(19)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,25) |
Clé InChI |
CRGJCKQXPSAWMX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412466.png)

![4,4,8-trimethyl-N-(4-propan-2-ylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B412473.png)

![2-[3-({2,4-bisnitrophenyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B412475.png)
![2,2,2-Trifluoro-1-[1,3,4-triphenyl-7-(2,2,2-trifluoroacetyl)cyclopenta[d]pyridazin-5-yl]ethanone](/img/structure/B412476.png)
![N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]butanamide](/img/structure/B412478.png)
![N-[4-(dimethylamino)phenyl]-2-furamide](/img/structure/B412479.png)
![N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide](/img/structure/B412481.png)

![2-methyl-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]propanamide](/img/structure/B412484.png)

